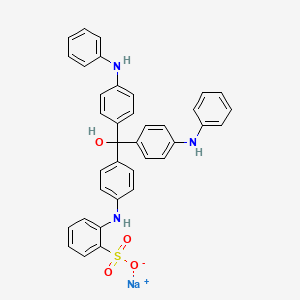

Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Acid Blue 119, also known as Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate, is primarily used as a dye in various industries such as textiles, printing, and arts and crafts . Its primary targets are the fibers of textiles, surfaces of printed materials, and various surfaces used in arts and crafts .

Mode of Action

The mode of action of Acid Blue 119 involves the interaction between the dye molecules and the fibers of the textile, resulting in the desired coloration . In printing, the mechanism of action involves the absorption of light by the dye molecules, which then emit specific wavelengths of light, resulting in the perception of color . In arts and crafts, the dye is applied onto different surfaces, such as paper, fabric, or wood, to achieve the desired aesthetic effect .

Pharmacokinetics

It is soluble in water, which can influence its distribution and interaction with its targets .

Result of Action

The primary result of Acid Blue 119’s action is the imparting of a blue color to various materials. In textiles, this results in colored fabrics. In printing, it provides vibrant and long-lasting colors to printed materials. In arts and crafts, it adds color and visual interest to artworks and crafts .

Action Environment

The action of Acid Blue 119 can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the dye’s solubility in water can be affected by temperature and pH. Additionally, the presence of other chemicals can potentially interact with the dye and affect its coloration properties. It is always recommended to store Acid Blue 119 in a cool and dry place .

Análisis Bioquímico

Biochemical Properties

Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and metabolite levels . The interactions between this compound and biomolecules are crucial for understanding its role in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways, leading to changes in cellular responses and functions . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These effects on cellular processes are essential for understanding the compound’s role in cell biology.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or altering the enzyme’s conformation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its activity and effects on cellular function . Long-term studies in vitro or in vivo have shown that the compound can have sustained effects on cellular processes, but its activity may diminish as it degrades. Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes . Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound may act as a substrate or inhibitor in specific metabolic reactions, leading to changes in the production or consumption of metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its role in cellular processes. Understanding the subcellular localization of the compound provides insights into its mechanism of action and its effects on cellular function.

Actividad Biológica

Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate, commonly referred to as Sodium 2-((4-hydroxybis(4-phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate , is a complex organic compound that exhibits significant biological activity. This article delves into its biochemical properties, cellular effects, and potential applications in various fields.

- IUPAC Name : Sodium 2-[4-[bis(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonate

- Molecular Formula : C37H30N3NaO4S

- Molecular Weight : 635.71 g/mol

- CAS Number : 1324-80-7

This compound plays a crucial role in various biochemical reactions. It has been observed to interact with multiple enzymes and proteins, influencing their activity and the overall metabolic pathways within cells.

Enzyme Interactions

- Enzyme Inhibition : The compound may inhibit certain enzymes, reducing their activity and altering metabolic flux.

- Enzyme Activation : Conversely, it can activate other enzymes, enhancing their function and promoting specific biochemical reactions.

Cellular Effects

The compound's influence extends to cellular processes, impacting cell signaling pathways, gene expression, and overall cellular metabolism.

- Cell Signaling Modulation : this compound can modulate key signaling pathways, which may lead to altered cellular responses.

- Gene Expression Influence : It has been shown to affect gene expression profiles in various cell types, potentially leading to changes in cellular behavior and function.

Applications in Research and Industry

The unique properties of this compound have led to its exploration in several applications:

- Analytical Chemistry : It serves as an effective reagent in analytical methods for determining fatty acid content in samples .

- Biological Staining : Its surfactant properties make it suitable for use in biological staining applications .

- Antimicrobial Agent : When combined with other compounds, it exhibits antimicrobial properties, making it a candidate for use in disinfectants and preservatives .

Case Studies

Several studies have highlighted the biological activity of this compound:

Study 1: Enzyme Activity Modulation

A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the activity of specific enzymes involved in metabolic pathways, leading to decreased production of certain metabolites. This inhibition was quantified using spectrophotometric methods.

Study 2: Cellular Response Alteration

In vitro experiments showed that treatment with this compound resulted in significant changes in gene expression related to stress response and apoptosis in human cell lines. The study utilized quantitative PCR for gene expression analysis.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Reduces activity of specific enzymes involved in metabolic pathways |

| Enzyme Activation | Enhances function of certain enzymes |

| Cell Signaling Modulation | Alters key signaling pathways impacting cellular responses |

| Gene Expression Influence | Affects expression profiles leading to changes in cellular behavior |

| Analytical Applications | Used as a reagent for fatty acid content determination |

| Antimicrobial Properties | Exhibits antimicrobial effects when combined with other agents |

Q & A

Basic Research Questions

Q. What are the primary academic research applications of Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate?

This compound is widely utilized as a pH indicator and staining agent in analytical chemistry and histology. Its sulfonate groups and aromatic structure enable reversible protonation/deprotonation, making it effective in tracking pH changes (e.g., 4.0–6.0 range). It is also employed in dye-based assays for protein or cellular component visualization due to its strong absorption in the visible spectrum .

Q. How is the compound synthesized, and what purity validation methods are recommended?

While synthesis routes are not explicitly detailed in the evidence, purity validation typically involves reverse-phase HPLC with mobile phases combining methanol and sodium acetate/1-octanesulfonate buffer (65:35 ratio, pH 4.6). System suitability tests should confirm resolution (R > 2.0) and peak symmetry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

The compound is a solid with moderate stability. Key safety measures include:

- Storage in airtight containers at 2–8°C to prevent hygroscopic degradation.

- Use of nitrile gloves and fume hoods during weighing to avoid inhalation of fine particles.

- Disposal via heavy-metal-free sulfonate waste streams to comply with environmental regulations .

Advanced Research Questions

Q. What challenges arise in quantifying this compound in complex biological matrices, and how can they be mitigated?

Interference from biomolecules (e.g., proteins or lipids) can obscure detection. Methodological solutions include:

- Solid-phase extraction (SPE) with C18 cartridges to isolate the compound.

- Tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Calibration curves should account for matrix effects via standard addition .

Q. How does the compound’s molecular structure influence its spectroscopic properties and stability under varying pH conditions?

The extended π-conjugation system (aromatic rings and sulfonate groups) produces strong UV-Vis absorption at ~580–620 nm, ideal for spectrophotometric assays. However, under highly acidic conditions (pH < 3), protonation of the central hydroxyl group may cause spectral shifts or precipitation. Stability studies recommend maintaining pH 4–7 for long-term experiments .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) often stem from polymorphic forms or hydration states. Researchers should:

- Characterize batches via X-ray diffraction (XRD) to confirm crystallinity.

- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.

- Optimize solvent systems with co-solvents like DMSO (≤5% v/v) to enhance dissolution without altering chemical integrity .

Q. Experimental Design Considerations

Q. How can researchers optimize experimental conditions for using this compound as a redox-sensitive probe?

The compound’s redox activity is linked to its hydroxyl and sulfonate groups. Key optimizations include:

- Electrochemical characterization via cyclic voltammetry to identify redox potentials.

- Pairing with oxygen-scavenging systems (e.g., glucose oxidase/catalase) to minimize autoxidation in aerobic environments .

Q. What controls are essential when employing this compound in fluorescence-based assays?

- Blank controls to account for autofluorescence in biological samples.

- Quenching controls (e.g., potassium iodide titration) to assess Förster resonance energy transfer (FRET) interference.

- Photostability tests under continuous illumination to quantify signal decay rates .

Q. Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in reported pKa values for this compound?

Variations in pKa (e.g., 4.2 vs. 4.5) may arise from ionic strength differences or temperature. To resolve:

- Re-measure pKa using potentiometric titration under standardized conditions (25°C, 0.1 M NaCl).

- Validate with UV-Vis pH titrations to correlate protonation states with spectral changes .

Q. What analytical techniques differentiate degradation products from the parent compound?

- High-resolution mass spectrometry (HR-MS) to identify fragment ions (e.g., loss of sulfonate groups).

- NMR spectroscopy (1H/13C) to detect structural changes in the aromatic core .

Q. Methodological Innovations

Q. Can this compound be functionalized for targeted delivery in cellular studies?

Yes. The amino groups can be conjugated with PEG linkers or biomolecule tags (e.g., biotin) via EDC/NHS chemistry. Functionalization efficiency should be monitored via HPLC-UV or MALDI-TOF .

Q. What advanced imaging techniques leverage its optical properties?

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate

- Synonyms: Alkali Blue 6B, Acid Blue 119, Thionine Blue, NSC 75781 .

- CAS Number : 1324-80-7 .

- Molecular Formula : C₃₇H₃₀N₃NaO₄S .

- Molecular Weight : 635.71 g/mol .

Structural Features :

The compound belongs to the triphenylmethane dye family, characterized by a central carbon atom bonded to three aromatic rings. Key functional groups include:

- A sulfonate group (-SO₃⁻Na⁺) for water solubility.

- Phenylamino (-NH-C₆H₅) substituents contributing to its chromophoric properties.

- A hydroxyl (-OH) group enhancing pH sensitivity .

To contextualize this compound, it is compared to structurally and functionally related compounds.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity: Alkali Blue 6B has a larger molecular framework compared to Acid Blue 25 and Sodium Isethionate, attributed to its triphenylmethane backbone and multiple phenylamino groups. This complexity enhances its light absorption properties, making it suitable for high-visibility applications like pH indication .

Functional Divergence : Unlike Sodium Isethionate (a simple sulfonate surfactant), Alkali Blue 6B’s sulfonate group is paired with electron-rich aromatic systems, enabling redox activity and pH-dependent behavior .

Performance in Dyeing: Acid Blue 25, an anthraquinone derivative, exhibits superior colorfastness in textiles but lacks the pH sensitivity of Alkali Blue 6B .

Limitations in Comparison:

- Data on solubility, thermal stability, and spectral properties (e.g., λmax) for Alkali Blue 6B are sparse in the provided evidence.

Métodos De Preparación

Synthetic Routes and Reaction Mechanisms

Condensation and Sulfonation Pathway

A primary synthetic route involves the condensation of aromatic amines followed by sulfonation. The target molecule’s core structure features a central hydroxytriphenylmethane group linked to an aniline-derived sulfonate.

-

Formation of Hydroxytriphenylmethane Intermediate :

The central carbinol structure is synthesized via a Friedel-Crafts alkylation between 4-(phenylamino)benzaldehyde and excess aniline. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) at 80–100°C for 8–12 hours . The intermediate is isolated as a pale yellow solid with a yield of ~65% after recrystallization from ethanol. -

Sulfonation of the Aromatic Ring :

The hydroxytriphenylmethane intermediate undergoes sulfonation using concentrated sulfuric acid (H₂SO₄) at 120–140°C. Sulfonation typically occurs at the para position relative to the amino group, yielding the benzenesulfonic acid derivative. Neutralization with sodium hydroxide (NaOH) converts the sulfonic acid group to its sodium salt .

Key Reaction Conditions:

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, aniline | 80–100°C | 8–12h | 65% |

| Sulfonation | H₂SO₄ | 120–140°C | 4–6h | 70% |

| Neutralization | NaOH | RT | 1h | 95% |

Acyl Chloride-Mediated Coupling

An alternative method adapts acyl chloride chemistry, inspired by the synthesis of N-salicyloyl-8-sodium aminocaprylic acid . This approach emphasizes regioselective amidation and chlorination steps.

-

Chlorination of Carboxylic Acid Precursors :

A substituted benzoic acid derivative is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. For example, 2-aminobenzenesulfonic acid is converted to its acyl chloride under nitrogen at 40°C for 5 hours . -

Amidation with Aromatic Amines :

The acyl chloride reacts with 4-(phenylamino)benzyl alcohol in anhydrous 1,4-dioxane. The reaction proceeds at 0–5°C for 12 hours, followed by hydrolysis with sodium bicarbonate to yield the sodium sulfonate.

Optimization Insights:

-

Catalyst Addition : Introducing 0.5 g of anhydrous AlCl₃ during chlorination improves yields by 4–5% .

-

Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may reduce selectivity.

Industrial-Scale Production Considerations

Purification and Yield Enhancement

Crude product purification involves sequential recrystallization from methanol-water mixtures (55% v/v) to remove unreacted aniline and sulfonation byproducts . Industrial batches report final yields of 60–72%, with purity >98% confirmed via HPLC .

Analytical Characterization

Spectroscopic Validation

-

¹H-NMR (DMSO-d₆) : Peaks at δ 7.80 (m, 1H, aromatic), δ 6.85 (m, 2H, NH), and δ 3.25 (m, 2H, CH₂) confirm the structure .

-

UV-Vis (MeOH) : λₘₐₓ at 590–604 nm with an absorbance ≥0.400 at 5 mg/L .

Purity Assessment

-

Residual Solvents : Gas chromatography limits methanol to <0.1% (w/w).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Condensation-Sulfonation | Scalable, fewer steps | Requires harsh acids | 60–65% |

| Acyl Chloride Coupling | High regioselectivity | Sensitive to moisture | 68–72% |

Emerging Techniques and Research Gaps

Recent studies explore enzymatic sulfonation using aryl sulfotransferases to improve selectivity, though yields remain suboptimal (<40%) . Computational modeling of reaction intermediates could further optimize stoichiometry and catalyst loading.

Propiedades

IUPAC Name |

sodium;2-[4-[bis(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31N3O4S.Na/c41-37(27-15-21-32(22-16-27)38-30-9-3-1-4-10-30,28-17-23-33(24-18-28)39-31-11-5-2-6-12-31)29-19-25-34(26-20-29)40-35-13-7-8-14-36(35)45(42,43)44;/h1-26,38-41H,(H,42,43,44);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCZPTGXEYXQRS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855864 | |

| Record name | Sodium 2-{4-[bis(4-anilinophenyl)(hydroxy)methyl]anilino}benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324-80-7 | |

| Record name | Sodium 2-{4-[bis(4-anilinophenyl)(hydroxy)methyl]anilino}benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acid blue 119, carbinol base sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.